(Z)-13-hexadecen-11-yn-1-ol (Z)-13-hexadecen-11-yn-1-ol
Brand Name: Vulcanchem
CAS No.: 75089-05-3
VCID: VC0013404
InChI: InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,17H,2,7-16H2,1H3
SMILES: CCC=CC#CCCCCCCCCCCO
Molecular Formula: C16H28O
Molecular Weight: 236.399

(Z)-13-hexadecen-11-yn-1-ol

CAS No.: 75089-05-3

Cat. No.: VC0013404

Molecular Formula: C16H28O

Molecular Weight: 236.399

Purity: 96%

* For research use only. Not for human or veterinary use.

(Z)-13-hexadecen-11-yn-1-ol - 75089-05-3

CAS No. 75089-05-3
Molecular Formula C16H28O
Molecular Weight 236.399
IUPAC Name hexadec-13-en-11-yn-1-ol
Standard InChI InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,17H,2,7-16H2,1H3
Standard InChI Key MUVIYYKFZAILBT-UHFFFAOYSA-N
SMILES CCC=CC#CCCCCCCCCCCO

Chemical Structure and Properties

Molecular Identity

(Z)-13-hexadecen-11-yn-1-ol is a sixteen-carbon alcohol with both unsaturated bonds (alkene and alkyne) in its structure. The compound is identified by the following parameters:

ParameterValue
CAS Number75089-05-3
Molecular FormulaC16H28O
Molecular Weight236.39 g/mol
IUPAC Name(Z)-hexadec-13-en-11-yn-1-ol
Synonyms13Z-Hexadecen-11-yn-1-ol, 13-Hexadecen-11-yn-1-ol, (Z)-
InChIKeyMUVIYYKFZAILBT-ARJAWSKDSA-N

The compound was first characterized and registered in chemical databases as early as 2007, with ongoing research continuing to expand our understanding of its properties and applications .

Physical and Chemical Properties

The physical and chemical properties of (Z)-13-hexadecen-11-yn-1-ol contribute significantly to its behavior in biological systems and its utility in various applications:

PropertyValue
XLogP3-AA5.7
Hydrogen Bond Donor Count1
Topological Polar Surface Area20.2 Ų
Physical State at Room TemperatureNot specified in available data
SolubilityLipophilic (based on XLogP value)

The high XLogP3-AA value indicates the compound's lipophilic nature, which is typical for pheromone compounds that must be volatile enough to travel through air but stable enough to persist in the environment .

Structural Characteristics

(Z)-13-hexadecen-11-yn-1-ol possesses a distinctive structure characterized by:

  • A primary alcohol functional group at C-1

  • A triple bond (alkyne) at position C-11

  • A double bond (alkene) at position C-13 with Z (cis) configuration

This unique arrangement of functional groups is critical for its biological activity. The Z-configuration specifically refers to the orientation of substituents around the double bond, where similar groups are positioned on the same side of the bond. This stereochemistry is crucial for molecular recognition by insect olfactory receptors .

Biological Activity

Role as Insect Pheromone

(Z)-13-hexadecen-11-yn-1-ol functions primarily as a sex pheromone in various insect species. Sex pheromones are chemical signals released by one sex (typically females) to attract potential mates of the opposite sex. Research has demonstrated that this compound interacts specifically with olfactory receptors in male insects, triggering behavioral responses that lead to mating.

The effectiveness of (Z)-13-hexadecen-11-yn-1-ol as an attractant stems from:

  • Its unique molecular structure, which fits precisely into specialized receptor sites

  • Its optimal volatility, allowing it to disperse through air at appropriate rates

  • Its chemical stability, which enables it to persist long enough to function effectively as a signal molecule

These properties make the compound valuable for both understanding insect communication systems and developing targeted pest management strategies .

Target Species

Research has identified several insect species that respond to (Z)-13-hexadecen-11-yn-1-ol as a pheromone component:

SpeciesCommon NameAgricultural Impact
Amyelois transitellaNavel orangewormPest affecting almond crops
Thaumetopoea pityocampaPine processionary mothPest affecting pine forests

The pine processionary moth (Thaumetopoea pityocampa) is particularly significant as its larvae cause substantial damage to pine forests across Europe and the Mediterranean region. The moth uses (Z)-13-hexadecen-11-yn-1-yl acetate (the acetate ester of the alcohol) as a major component of its sex pheromone .

Mechanism of Action

Interaction studies have revealed that (Z)-13-hexadecen-11-yn-1-ol exerts its biological effects through specific mechanisms:

  • The compound binds to specialized olfactory receptors located on the antennae of male insects

  • This binding triggers a cascade of neurological signals that result in behavioral changes

  • Males orient themselves toward the source of the pheromone, enabling them to locate potential mates

Research has shown that variations in concentration and formulation can significantly affect attraction efficiency, making these factors critical considerations for developing targeted pest management strategies .

Synthesis Methods

Stereoselective Synthesis

A simple and stereoselective synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate (the acetate derivative of the alcohol) has been documented. This synthesis method is particularly valuable as it ensures the correct stereochemistry required for biological activity. The key features of this synthesis include:

  • Formylation of a terminal acetylene to produce the corresponding aldehyde

  • A low-temperature Wittig reaction involving triphenylpropylphosphonium bromide and a long-chain alkylated propargyl aldehyde

  • Careful control of reaction conditions to ensure stereoselectivity in the double bond formation

This synthetic route has been studied under various conditions to optimize yield and stereoselectivity .

Challenges in Synthesis

The synthesis of (Z)-13-hexadecen-11-yn-1-ol presents several challenges:

Addressing these challenges has led to innovations in synthetic methodology, with researchers exploring various approaches to improve efficiency and stereoselectivity .

Applications and Uses

Pest Management Strategies

The primary application of (Z)-13-hexadecen-11-yn-1-ol is in integrated pest management (IPM) strategies, which aim to control pest populations while minimizing environmental impact. Specific applications include:

  • Monitoring insect populations through pheromone traps

  • Mass trapping of male insects to reduce mating success

  • Mating disruption by saturating an area with synthetic pheromone to confuse male insects

These approaches offer significant advantages over conventional pesticides, including specificity to target species, reduced environmental contamination, and decreased likelihood of resistance development .

Agricultural Applications

In agricultural settings, (Z)-13-hexadecen-11-yn-1-ol and its derivatives have been evaluated for:

  • Protection of almond crops from navel orangeworm damage

  • Management of pine processionary moth populations in pine forests

  • Integration into existing pest control programs as part of sustainable agriculture initiatives

The European Food Safety Authority (EFSA) has conducted peer reviews of the pesticide risk assessment for the acetate derivative (Z-13-hexadecen-11-yn-1-yl acetate), indicating its potential for regulatory approval in agricultural applications .

Research Applications

Beyond pest management, (Z)-13-hexadecen-11-yn-1-ol serves as a valuable research tool for:

  • Studying insect olfactory systems and pheromone reception mechanisms

  • Investigating the evolution of chemical communication in insects

  • Developing new methodologies for the synthesis of structurally complex pheromones

These research applications continue to expand our understanding of insect behavior and chemical ecology, potentially leading to novel approaches in pest management .

Regulatory Status and Risk Assessment

Regulatory Frameworks

The regulatory status of (Z)-13-hexadecen-11-yn-1-ol and its derivatives varies by jurisdiction:

  • In the European Union, the compound has been evaluated under Commission Regulation (EC) No 2229/2004 as amended by Commission Regulation (EC) No 1095/2007

  • The EFSA peer review process provides scientific opinions that inform regulatory decisions

  • Complete technical specifications and risk assessments are required for full regulatory approval

The available search results indicate that there is no agreed technical specification covered by the toxicological and ecotoxicological assessments, suggesting that regulatory approval may be pending additional data .

Related Compounds and Derivatives

Structural Analogs

Several compounds share structural similarities with (Z)-13-hexadecen-11-yn-1-ol, each with potentially unique properties:

CompoundChemical FormulaRelationship to (Z)-13-hexadecen-11-yn-1-ol
(Z)-13-hexadecen-11-yn-1-yl acetateC18H30O2Acetate ester derivative
(11E,13E)-hexadeca-11,13-dienalC16H28OSimilar carbon skeleton with different unsaturation pattern
(Z,Z)-11,13-hexadecadien-1-olC16H30OSimilar carbon skeleton with different unsaturation pattern

These structural analogs may exhibit different biological activities or physical properties, making them valuable for comparative studies and potentially for different applications .

Comparative Activity

The biological activity of (Z)-13-hexadecen-11-yn-1-ol compared to its structural analogs varies depending on the specific insect species and context:

  • For the pine processionary moth (Thaumetopoea pityocampa), the acetate derivative (Z)-13-hexadecen-11-yn-1-yl acetate is the major component of the sex pheromone

  • Different insect species may respond preferentially to different structural variations

  • In some cases, mixtures of related compounds may exhibit synergistic effects

These differences in activity highlight the exquisite specificity of insect olfactory systems and the importance of precise molecular structures in chemical communication .

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